Indene

Description

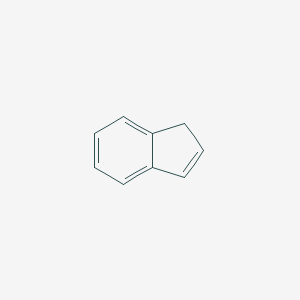

Structure

3D Structure

Properties

IUPAC Name |

1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYIRNPNPLQARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-64-9 | |

| Record name | 1H-Indene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8042052 | |

| Record name | 1H-Indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.] | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

173 °F (NIOSH, 2023), 173 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1.1 [mmHg], 1.1 mm Hg at 25 °C | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F]. | |

CAS No. |

95-13-6, 71551-80-9, 9003-64-9 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071551809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H8Y6LB8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NK7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

29 °F (NIOSH, 2023), -1.8 °C, 29 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indene: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

The indene framework, a bicyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are crucial components in the development of novel therapeutics and advanced electronic materials. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring system, with a detailed focus on reaction mechanisms, experimental protocols, and quantitative data to support researchers in the field.

Brønsted Acid-Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes

A robust and high-yielding method for the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. This approach offers mild reaction conditions and accommodates a variety of functional groups.[1][2][3]

Mechanistic Pathway

The reaction is initiated by the protonation of the diene by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). This protonation occurs at the terminal carbon of the diene, following Markovnikov's rule, to form a stable benzylic carbocation. The subsequent intramolecular electrophilic attack of the carbocation on the adjacent aromatic ring leads to the formation of the five-membered ring. Finally, deprotonation regenerates the aromaticity of the benzene ring and releases the acid catalyst, yielding the this compound product.[1]

Caption: Brønsted acid-catalyzed this compound synthesis pathway.

Experimental Protocol

General Procedure for Brønsted Acid-Catalyzed Cyclization: [1]

-

To a solution of the diaryl- or alkyl aryl-1,3-diene (0.2 mmol) in anhydrous dichloromethane (B109758) (DCM, 2.0 mL) under a nitrogen atmosphere, add trifluoromethanesulfonic acid (TfOH, 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired this compound derivative.

Quantitative Data

| Entry | Substrate (Diene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Diphenyl-1,3-butadiene | TfOH (5) | DCM | 0.5 | 95 | [1] |

| 2 | 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 0.5 | 92 | [1] |

| 3 | 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 1 | 90 | [1] |

| 4 | 1-(4-Nitrophenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 2 | 85 | [1] |

| 5 | 1-Phenyl-4-(p-tolyl)-1,3-butadiene | TfOH (5) | DCM | 0.5 | 93 | [1] |

Transition Metal-Catalyzed this compound Synthesis

A diverse array of transition metals, including gold, palladium, iron, rhodium, ruthenium, and cobalt, have been employed to catalyze the synthesis of indenes through various mechanistic pathways. These methods often provide access to highly substituted and functionalized this compound derivatives with excellent chemo-, regio-, and stereoselectivity.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

Gold catalysts, particularly N-heterocyclic carbene (NHC)-gold complexes, facilitate the intramolecular hydroalkylation of readily available ynamides to produce polysubstituted indenes under mild conditions.[4][5][6]

The catalytic cycle is initiated by the activation of the ynamide's alkyne moiety by the gold catalyst, forming a highly electrophilic keteniminium ion intermediate. This intermediate undergoes a[7][8]-hydride shift from a benzylic position to generate a carbocation. Subsequent intramolecular cyclization, involving the addition of the vinylgold species to the carbocation, forms the five-membered ring. The catalytic cycle is completed by deprotonation and protodeauration to yield the this compound product and regenerate the active gold catalyst.[4][5][9][10]

Caption: Gold-catalyzed intramolecular hydroalkylation of ynamides.

General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation: [4]

-

In a glovebox, to a vial charged with the NHC-gold(I) complex (e.g., [IPrAuCl], 2 mol%) and a silver salt (e.g., AgSbF₆, 2 mol%), add anhydrous solvent (e.g., dichloromethane).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of the ynamide (1.0 equiv) in the anhydrous solvent.

-

Stir the reaction at room temperature until complete consumption of the starting material as monitored by TLC.

-

Filter the reaction mixture through a short pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired this compound.

| Entry | Ynamide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-benzyl-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 95 | [4] |

| 2 | N-(4-methoxybenzyl)-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 92 | [4] |

| 3 | N-benzyl-N-((4-methoxyphenyl)ethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 94 | [4] |

| 4 | N-benzyl-N-((4-chlorophenyl)ethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 2 | 88 | [4] |

| 5 | N-allyl-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 3 | 75 | [4] |

Iron-Catalyzed Cascade Cyclization

Iron(III) chloride (FeCl₃), an earth-abundant and environmentally benign Lewis acid, catalyzes the cascade cyclization of propargylic alcohols and alkenes to afford complex this compound-based polycyclic compounds.[11]

The reaction is initiated by the FeCl₃-catalyzed activation of the propargylic alcohol, leading to the formation of a propargyl cation. This cation is then trapped by an alkene in a Friedel-Crafts-type reaction. The resulting intermediate undergoes an intramolecular cyclization, followed by a 1,2-hydride or alkyl shift and subsequent aromatization to yield the polycyclic this compound derivative.

Caption: Iron-catalyzed cascade cyclization for this compound synthesis.

General Procedure for FeCl₃-Catalyzed Cascade Cyclization: [11][12][13]

-

To a solution of the propargylic alcohol (0.5 mmol) and the alkene (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add anhydrous FeCl₃ (10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Propargylic Alcohol Substrate | Alkene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,1-Diphenyl-2-propyn-1-ol | Styrene | FeCl₃ (10) | DCE | 80 | 12 | 85 | [11] |

| 2 | 1-Phenyl-1-(p-tolyl)-2-propyn-1-ol | Styrene | FeCl₃ (10) | DCE | 80 | 12 | 82 | [11] |

| 3 | 1,1-Diphenyl-2-propyn-1-ol | α-Methylstyrene | FeCl₃ (10) | DCE | 80 | 12 | 88 | [11] |

| 4 | 1,1-Diphenyl-2-propyn-1-ol | 1,1-Diphenylethylene | FeCl₃ (10) | DCE | 80 | 12 | 90 | [11] |

Palladium-Catalyzed Carboannulation of Internal Alkynes

Palladium catalysts are effective in the carboannulation of internal alkynes with aryl halides to produce highly substituted indenes.[8]

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form an arylpalladium(II) species. This is followed by the regioselective insertion of the internal alkyne into the Ar-Pd bond (arylpalladation) to generate a vinylpalladium intermediate. Subsequent intramolecular C-H activation or nucleophilic attack leads to the formation of the this compound ring and a Pd(II) intermediate, which then undergoes reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.

Caption: Palladium-catalyzed carboannulation of internal alkynes.

General Procedure for Palladium-Catalyzed Carboannulation: [8]

-

A mixture of the aryl halide (1.0 mmol), internal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., DMF) is placed in a sealed tube.

-

The reaction mixture is heated at the specified temperature (e.g., 120 °C) for the required time.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography on silica gel.

| Entry | Aryl Halide | Internal Alkyne | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 85 | [8] |

| 2 | 1-Iodo-4-methoxybenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 88 | [8] |

| 3 | 1-Iodo-4-nitrobenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 75 | [8] |

| 4 | 2-Iodotoluene | 1,2-Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 82 | [8] |

Other Notable Transition Metal-Catalyzed Syntheses

-

Rhodium-Catalyzed Reactions: Rhodium(I) catalysts are effective in the reaction of 2-(chloromethyl)phenylboronic acids with alkynes to form indenes.[2][7][14] The mechanism involves transmetalation, alkyne insertion, oxidative addition of the C-Cl bond, and reductive elimination.[7]

-

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): Substituted phenols can be converted to functionalized indenes through a sequence involving Pd-catalyzed Suzuki coupling followed by Ru-catalyzed RCM.[2][15]

-

Cobalt-Catalyzed Sustainable Synthesis: Cobalt complexes have been developed for the sustainable synthesis of indenes via metalloradical activation of o-cinnamyl N-tosyl hydrazones.[16][17][18] This method proceeds through a cobalt(III)-carbene radical intermediate.[17]

Conclusion

The synthesis of indenes has evolved from classical methods to a diverse range of highly efficient and selective transition metal-catalyzed and Brønsted acid-promoted reactions. The choice of synthetic route depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The mechanistic understanding of these pathways, coupled with detailed experimental protocols and quantitative data, provides a powerful toolkit for researchers in organic synthesis, medicinal chemistry, and materials science to design and construct novel this compound-based molecules with tailored properties. Continued innovation in catalytic systems is expected to further expand the scope and utility of this compound synthesis, enabling the development of next-generation therapeutics and functional materials.

References

- 1. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]

- 2. This compound synthesis [organic-chemistry.org]

- 3. Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes [organic-chemistry.org]

- 8. Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]

- 12. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 16. sciencedaily.com [sciencedaily.com]

- 17. scispace.com [scispace.com]

- 18. 'Radical' approach yields catalyst for sustainable this compound synthesis - HIMS - University of Amsterdam [hims.uva.nl]

The Chemical Landscape of Indene and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Chemical Properties, Reactivity, and Biological Significance of the Indene Scaffold

Abstract

This compound, a polycyclic aromatic hydrocarbon, and its derivatives represent a class of compounds with significant industrial and pharmaceutical relevance.[1] Comprising a benzene (B151609) ring fused to a cyclopentene (B43876) ring, the this compound scaffold provides a unique structural motif that imparts a versatile reactivity profile.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound and its derivatives, with a focus on their applications in research and drug development. We will delve into the physical and spectroscopic properties, explore the key reactive transformations, detail synthetic methodologies for derivatization, and discuss the polymerization characteristics of these compounds. Furthermore, this guide will highlight the role of this compound derivatives as bioactive molecules, with a particular focus on their mechanisms of action in relevant signaling pathways. All quantitative data is summarized in structured tables, and key experimental protocols and biological pathways are visualized to facilitate understanding and application in a laboratory setting.

Physicochemical Properties of this compound

This compound (C₉H₈) is a colorless to pale yellow liquid at room temperature, naturally occurring in coal tar fractions that boil between 175–185 °C.[1][3] Its bicyclic structure, consisting of a fused benzene and cyclopentene ring, is the foundation of its chemical behavior.[2] The physical properties of the parent this compound molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ | [2] |

| Molar Mass | 116.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 0.997 g/mL at 25 °C | [2][4] |

| Melting Point | -1.8 °C (28.8 °F; 271.3 K) | [1] |

| Boiling Point | 181.6 °C (358.9 °F; 454.8 K) | [1] |

| Flash Point | 78.3 °C (172.9 °F; 351.4 K) | [1] |

| Solubility in Water | Insoluble | [1][4] |

| Acidity (pKa) | 20.1 (in DMSO) | [1] |

| logP | 2.92 | [4] |

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. The following tables summarize the key spectroscopic data for the parent 1H-Indene molecule.[5]

¹H NMR Data for 1H-Indene (Solvent: CDCl₃, Frequency: 400 MHz) [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 | d | 7.5 | Ar-H |

| 7.40 | d | 7.5 | Ar-H |

| 7.26 | t | 7.5 | Ar-H |

| 7.19 | t | 7.5 | Ar-H |

| 6.88 | dt | 5.5, 2.0 | =CH |

| 6.55 | dt | 5.5, 1.9 | =CH |

| 3.38 | t | 2.0 | -CH₂- |

¹³C NMR Data for 1H-Indene (Solvent: CDCl₃, Frequency: 25.16 MHz) [5]

| Chemical Shift (δ) ppm | Assignment |

| 144.85 | Ar-C (quaternary) |

| 143.64 | Ar-C (quaternary) |

| 134.00 | =CH |

| 132.08 | =CH |

| 126.22 | Ar-CH |

| 124.55 | Ar-CH |

| 123.68 | Ar-CH |

| 120.95 | Ar-CH |

| 39.00 | -CH₂- |

IR Absorption Data for 1H-Indene [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | m | =C-H stretch (aromatic and vinylic) |

| 2920-2850 | m | -C-H stretch (aliphatic) |

| 1610, 1580, 1480 | s | C=C stretch (aromatic) |

| 750-700 | s | C-H bend (aromatic) |

Chemical Reactivity and Key Transformations

The reactivity of this compound is largely dictated by the conjugated double bond system within its five-membered ring.[2] This makes it susceptible to a variety of chemical transformations, including polymerization, oxidation, hydrogenation, and cycloaddition reactions.

Polymerization

This compound readily undergoes polymerization, a property that is fundamental to its industrial application in the production of coumarone-indene resins.[2] This polymerization can be initiated by catalysts such as aluminum chloride or sulfuric acid.[2] The process is highly exothermic and requires careful temperature control to avoid the formation of undesirable byproducts.[6]

Oxidation

Oxidation of this compound can yield various products depending on the reaction conditions. A notable transformation is the oxidation to homophthalic acid (o-carboxylphenylacetic acid) using an oxidizing agent like acid dichromate.[1]

Hydrogenation

The double bond in the cyclopentene ring of this compound can be readily hydrogenated to form indane. This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[4]

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cycloadducts.[2] This reaction is a powerful tool for the synthesis of complex polycyclic molecules.

Experimental Protocols for Key Reactions

Heterogeneous Catalytic Hydrogenation of this compound to Indane

This protocol describes a standard procedure for the hydrogenation of this compound using a palladium on carbon catalyst.[4]

Materials:

-

This compound (10 mmol, 1.16 g)

-

10% Palladium on Carbon (Pd/C), 50% wet (50 mg)

-

Ethanol (25 mL)

-

Hydrogen (H₂) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite

Procedure:

-

A suitable high-pressure reactor is charged with this compound and ethanol.

-

The 10% Pd/C catalyst is carefully added to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a wet state.[4]

-

The reactor is sealed and flushed with an inert gas to remove oxygen.

-

The reactor is then purged with hydrogen gas (3 cycles).

-

The reaction is pressurized to 10 bar with hydrogen and stirred vigorously at 25°C.

-

Hydrogen uptake is monitored to follow the reaction progress.

-

Upon completion, the reactor is carefully depressurized and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude indane product.

-

If necessary, the product can be purified by distillation.

Oxidation of this compound to Homophthalic Acid

This protocol is a modification of the procedure described by Meyer and Vittenet and Whitmore and Cooney for the oxidation of this compound.[7]

Materials:

-

This compound (commercial grade, e.g., 90%)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Benzene

Procedure:

-

A solution of potassium dichromate in sulfuric acid is prepared and heated to 60°C.

-

This compound is added dropwise to the stirred solution, maintaining the temperature at 65 ± 2°C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.

-

The mixture is then cooled to 0°C for 5 hours to precipitate the crude homophthalic acid.

-

The precipitate is collected by filtration and washed with ice-cold 1% sulfuric acid and then with ice water.

-

The crude product is dissolved in 10% sodium hydroxide solution and extracted with benzene to remove impurities.

-

The aqueous solution is then acidified with sulfuric acid and chilled to precipitate the purified homophthalic acid.

-

The purified product is collected by filtration, washed with ice water, and dried.

This compound Derivatives in Drug Development

Substituted indenes and their saturated indane analogs are important structural motifs in many biologically active molecules and natural products.[1] The rigid bicyclic framework of this compound allows for a precise spatial arrangement of functional groups, which is crucial for their interaction with biological targets.[8]

Sulindac and the Ras/Raf/MAPK Pathway

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) with a notable this compound core structure.[9] Its metabolites have been shown to inhibit cell proliferation by targeting signaling pathways such as the tumorigenic Ras/Raf/MAPK pathway.[9] Sulindac sulfide, an active metabolite, has been found to directly bind to the Ras protein, thereby inhibiting the Ras-Raf interaction and downstream signaling.

Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

Certain dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key process in cell division.[2] These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] This mechanism of action is a cornerstone of several anticancer chemotherapies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthesis and biological evaluation of benzocyclooctene-based and this compound-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulindac-derived Ras pathway inhibitors target the Ras-Raf interaction and downstream effectors in the Ras pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data and analysis of Indene (NMR, IR, UV-Vis)

For the Attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the spectroscopic data for 1H-Indene, a key structural motif in various pharmacologically active compounds and organic materials. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of indene. This guide is intended to serve as a core reference for the identification, characterization, and analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 1H-Indene.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 1H-Indene.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.47 | d | 7.5 | Ar-H |

| 7.40 | d | 7.5 | Ar-H |

| 7.26 | t | 7.5 | Ar-H |

| 7.19 | t | 7.5 | Ar-H |

| 6.88 | dt | 5.5, 2.0 | =CH |

| 6.55 | dt | 5.5, 1.9 | =CH |

| 3.38 | t | 2.0 | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indene.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.85 | Ar-C (quaternary) |

| 143.64 | Ar-C (quaternary) |

| 134.00 | =CH |

| 132.08 | =CH |

| 126.22 | Ar-CH |

| 124.55 | Ar-CH |

| 123.68 | Ar-CH |

| 120.95 | Ar-CH |

| 39.00 | -CH₂- |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Experimental Protocol

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum.[3] Key parameters such as the pulse width, acquisition time, relaxation delay, and the number of scans are set. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for Amorphous and Crystalline this compound.

| Wavenumber (cm⁻¹) Amorphous | Wavenumber (cm⁻¹) Crystalline | Vibrational Mode Assignment |

|---|---|---|

| 3065 | 3088 | Aromatic C-H stretch |

| 3045 | 3050 | Aromatic C-H stretch |

| 2895 | 2900 | CH₂ symmetric stretch |

| 2840 | 2845 | CH₂ asymmetric stretch |

| 1625 | 1620 | C=C stretch |

| 1580 | 1575 | Aromatic C=C stretch |

| 1460 | 1465 | CH₂ scissoring |

| 775 | 780 | Aromatic C-H out-of-plane bend |

| 710 | 715 | Aromatic C-H out-of-plane bend |

Note: Peak positions can vary slightly depending on the sample phase and preparation method.

Experimental Protocol

The following is a general procedure for obtaining an IR spectrum of a liquid sample like this compound using the thin film method:

-

Sample Preparation: A single drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin, uniform liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound.

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ (approx.) | Electronic Transition |

|---|---|---|

| ~245 | ~10,000 | π → π* |

| ~285 | ~1,000 | π → π* |

Data estimated from the NIST Chemistry WebBook UV/Vis spectrum. The solvent is not specified, which can influence the exact λmax and ε values.

Experimental Protocol

A general protocol for obtaining a UV-Vis spectrum of an organic compound is as follows:

-

Solvent Selection: A solvent that does not absorb in the spectral region of interest is chosen. For this compound, solvents like hexane (B92381) or ethanol (B145695) are suitable.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of the chosen solvent. This stock solution is then serially diluted to prepare a series of solutions with known concentrations.

-

Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

-

Sample Measurement: The cuvettes are rinsed and filled with the sample solutions of varying concentrations. The absorbance of each solution is measured across the desired wavelength range (typically 200-400 nm for this compound).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon of significant interest in organic synthesis, materials science, and as a structural motif in biologically active molecules.[1] Comprising a benzene (B151609) ring fused to a cyclopentene (B43876) ring, its molecular architecture presents a fascinating case study in aromaticity, strain, and bonding. A thorough understanding of its three-dimensional structure and electronic properties is critical for predicting its reactivity and designing novel derivatives for applications in drug development and polymer chemistry. This guide provides a detailed examination of the molecular structure and bonding of this compound, summarizing experimental and theoretical structural data, outlining the methodologies used for its characterization, and illustrating key structural concepts.

Molecular Geometry of this compound

The precise determination of this compound's molecular geometry has been approached through both experimental techniques and computational methods. The molecule is fundamentally planar, a key feature influencing its electronic properties.

Experimental Determination of Structure

Gas-phase electron diffraction has been a primary experimental method for elucidating the geometry of free this compound molecules, uninfluenced by crystal packing forces. A notable study provided a set of bond lengths and angles for the this compound molecule. However, due to the large number of independent parameters, the authors noted this structure as a non-unique solution.

Theoretical (Computational) Determination of Structure

To complement experimental findings and provide a complete, optimized geometric profile, high-level quantum chemical calculations are invaluable. The data presented below is derived from a geometry optimization performed at the MP2/6-311+G(d,p) level of theory, a reliable ab initio method for molecules of this class.[2]

Data Presentation: Structural Parameters

The following tables summarize the bond lengths and angles for this compound, comparing the experimental gas-phase electron diffraction data with the results from ab initio computational optimization.[2]

Table 1: Bond Lengths in this compound (Å)

| Bond | Atom Numbers | Experimental (Electron Diffraction) | Theoretical (MP2/6-311+G(d,p))[2] |

| C1–C2 | C1–C2 | - | 1.35 Å |

| C1–C7a | C1–C7a | - | 1.51 Å |

| C2–C3 | C2–C3 | - | 1.45 Å |

| C3–C3a | C3–C3a | - | 1.37 Å |

| C3a–C4 | C3a–C4 | - | 1.42 Å |

| C3a–C7a | C3a–C7a | - | 1.41 Å |

| C4–C5 | C4–C5 | - | 1.38 Å |

| C5–C6 | C5–C6 | - | 1.41 Å |

| C6–C7 | C6–C7 | - | 1.38 Å |

| C7–C7a | C7–C7a | - | 1.42 Å |

| C1–H | C1–H | - | 1.09 Å |

| C2–H | C2–H | - | 1.09 Å |

| C3–H | C3–H | - | 1.09 Å |

| C4–H | C4–H | - | 1.09 Å |

| C5–H | C5–H | - | 1.09 Å |

| C6–H | C6–H | - | 1.09 Å |

| C7–H | C7–H | - | 1.09 Å |

Note: Atom numbering corresponds to IUPAC nomenclature.

Table 2: Key Bond Angles in this compound (Degrees)

| Angle | Atom Numbers | Experimental (Electron Diffraction) | Theoretical (MP2/6-311+G(d,p)) |

| C7a–C1–C2 | C7a–C1–C2 | - | ~111.4° |

| C1–C2–C3 | C1–C2–C3 | - | ~110.1° |

| C2–C3–C3a | C2–C3–C3a | - | ~110.5° |

| C3–C3a–C7a | C3–C3a–C7a | - | ~107.9° |

| C4–C3a–C7a | C4–C3a–C7a | - | ~120.7° |

| C3a–C4–C5 | C3a–C4–C5 | - | ~118.8° |

| C4–C5–C6 | C4–C5–C6 | - | ~121.0° |

| C5–C6–C7 | C5–C6–C7 | - | ~120.3° |

| C6–C7–C7a | C6–C7–C7a | - | ~118.5° |

| C3a–C7a–C1 | C3a–C7a–C1 | - | ~109.9° |

| C3a–C7a–C7 | C3a–C7a–C7 | - | ~120.7° |

Note: Theoretical angles are estimated from the optimized geometry. Experimental values from the cited study were not fully resolved.

Hybridization and Bonding

The bonding in this compound is a composite of the characteristics of its two constituent rings.

-

Benzene Ring (Six-membered ring): The six carbon atoms (C3a, C4, C5, C6, C7, C7a) are all sp² hybridized . They form a planar hexagonal ring with a delocalized π-electron system, which is the foundation of its aromatic character. The C-C bond lengths within this ring are intermediate between typical single and double bonds, although they show more variation than in benzene itself due to the fusion with the five-membered ring.

-

Cyclopentene Ring (Five-membered ring): This ring displays varied hybridization.

-

C2 and C3: These olefinic carbons are sp² hybridized , forming a standard C=C double bond.

-

C1: This is a methylene (B1212753) carbon and is sp³ hybridized , giving the five-membered ring a non-aromatic, puckered characteristic at this position. This sp³ center is crucial as it interrupts the potential for a fully conjugated 8-π-electron anti-aromatic system in the five-membered ring.

-

C3a and C7a: These two carbons are shared between the rings and are sp² hybridized .

-

Aromaticity and Electron Delocalization

The concept of aromaticity in this compound is nuanced. The molecule is not aromatic as a whole in the same way as naphthalene. Instead, the aromaticity is primarily conferred by the benzene portion of the molecule . This benzene ring contains 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1), and exhibits the planarity and cyclic conjugation required for aromatic character.

The five-membered ring, by contrast, is not aromatic. The presence of the sp³-hybridized C1 carbon breaks the continuous ring of p-orbitals necessary for cyclic delocalization. The double bond (C2=C3) is largely localized.

The diagram below illustrates the logical flow for assessing the aromaticity of each ring within the this compound molecule.

Experimental Protocols for Structural Elucidation

The determination of this compound's molecular structure relies on sophisticated experimental techniques. Below are generalized protocols for the key methods relevant to this class of molecule.

Gas-Phase Electron Diffraction (GED)

This technique is ideal for determining the structure of molecules in their free state, avoiding intermolecular interactions present in solids.

-

Sample Preparation: A high-purity liquid sample of this compound is vaporized under high vacuum and low pressure.

-

Electron Beam Generation: A high-energy beam of electrons (typically in the keV range) is generated from an electron gun and collimated.

-

Interaction: The electron beam is passed through the stream of gaseous this compound molecules effusing from a nozzle. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or, more commonly, a modern CCD detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The radial distribution of scattering intensity is measured. This intensity is a function of the internuclear distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular geometry is proposed. The scattering pattern for this model is calculated and compared to the experimental data. The geometric parameters (bond lengths, angles) of the model are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and experimental scattering curves.

Microwave Spectroscopy

This method provides highly precise rotational constants for gas-phase molecules, from which extremely accurate molecular geometries can be derived.

-

Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide or resonant cavity within the spectrometer.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a precisely controlled, sweeping frequency.

-

Absorption & Detection: As the molecule rotates, its permanent dipole moment interacts with the oscillating electric field of the microwaves. When the frequency of the radiation matches the energy difference between two rotational quantum levels, the radiation is absorbed. This absorption is detected, often by a crystal detector.

-

Spectral Analysis: A spectrum of absorption intensity versus frequency is generated. The frequencies of the absorption lines correspond to specific rotational transitions.

-

Structural Determination: The rotational constants (A, B, C) are extracted from the transition frequencies. By analyzing the spectra of different isotopologues (e.g., containing ¹³C), the positions of individual atoms can be determined via the Kraitchman equations, allowing for the calculation of highly precise bond lengths and angles.

The following diagram illustrates a generalized workflow for determining molecular structure using spectroscopic and diffraction methods.

Single-Crystal X-ray Diffraction

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound (typically >0.1 mm). For this compound, which is a liquid at room temperature (m.p. -1.8 °C), this would require in-situ cryo-crystallization techniques.

-

Mounting and Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then placed in an intense, monochromatic X-ray beam. The crystal is slowly rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded by an area detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to yield a unique set of reflection intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map of the unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal displacement parameters of the atoms are then refined against the experimental diffraction data using a least-squares minimization process until the calculated and observed diffraction patterns show the best possible agreement, measured by the R-factor. The final result is a precise three-dimensional model of the molecule in the crystal lattice.

References

The Dichotomy of a Diene: An In-depth Technical Guide to the Aromaticity and Electronic Properties of Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, presents a fascinating case study in the principles of aromaticity and electronic structure. While the neutral molecule exhibits characteristics of its benzenoid core, its corresponding ionic species, the indenyl anion and cation, display dramatically different electronic properties, ranging from pronounced aromaticity to significant antiaromaticity. This guide provides a comprehensive technical overview of the core electronic features of this compound and its ions, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating fundamental concepts through logical diagrams. This information is critical for researchers in medicinal chemistry and materials science, where the this compound scaffold is a recurring motif in biologically active molecules and functional materials.

Introduction: The Dual Nature of this compound

This compound (C₉H₈) is a planar molecule that, in its neutral state, is best described as having an aromatic benzene ring fused to a non-aromatic cyclopentene moiety. The presence of an sp³-hybridized carbon in the five-membered ring disrupts the continuous conjugation required for the entire bicyclic system to be aromatic. However, the acidity of the methylene (B1212753) protons at the C1 position paves the way for the formation of the indenyl anion, a species with significant aromatic character. Conversely, the hypothetical removal of a hydride ion from the C1 position would lead to the indenyl cation, an antiaromatic and highly unstable species. Understanding the electronic properties that govern these transformations is crucial for predicting the reactivity and stability of this compound-containing compounds.

Aromaticity and Antiaromaticity in the this compound System

The concepts of aromaticity and antiaromaticity are central to understanding the electronic behavior of this compound and its ions. These properties are governed by Hückel's rule, which states that planar, cyclic, fully conjugated systems with (4n+2) π-electrons are aromatic and exceptionally stable, while those with 4n π-electrons are antiaromatic and highly unstable.

Neutral this compound: A Benzene Ring Fused to a Diene

Neutral this compound possesses a total of 10 π-electrons. However, the sp³-hybridized CH₂ group at the C1 position prevents full cyclic conjugation across the entire molecule.[1] Therefore, the aromaticity of this compound is primarily confined to the six-membered benzene ring, which contains 6 π-electrons (satisfying the 4n+2 rule where n=1). The five-membered ring behaves as a simple conjugated diene.

The Indenyl Anion (C₉H₇⁻): Aromatic Stabilization

Deprotonation of the C1 position results in the formation of the indenyl anion. This anion is planar and features a continuous, cyclic system of 10 π-electrons (n=2 in the 4n+2 rule), making it an aromatic species. This aromatic stabilization is a key driver for the relatively high acidity of this compound's methylene protons. The delocalization of the negative charge over the entire ring system contributes to its stability. High-level ab initio and density functional theory computations confirm that the indenyl anion is highly aromatic.[2]

The Indenyl Cation (C₉H₇⁺): Antiaromatic Destabilization

The indenyl cation, with 8 π-electrons (a 4n system where n=2), is predicted to be antiaromatic.[2] This leads to significant destabilization. Unlike the cyclopentadienyl (B1206354) cation, which has a triplet ground state, the indenyl cation has a singlet ground state.[3] The antiaromatic character of the singlet indenyl cation makes it highly reactive and difficult to observe experimentally.[2]

Quantitative Electronic and Structural Data

The differing electronic nature of this compound, its anion, and its cation is reflected in their quantitative properties.

Acidity